2-(4-boronophenyl)quinoline-4-carboxylic Acid

Fluorescent Sensors Carbohydrate Detection Aggregation-Induced Emission

Researchers developing fluorescent sensors for diol-containing biomolecules face aggregation-caused quenching and poor aqueous performance with conventional phenylboronic acid fluorophores. 2-(4-Boronophenyl)quinoline-4-carboxylic acid (PBAQA) solves these limitations through its quinoline-4-carboxylic acid core. • Confers AIE behavior to derivatives with ~500 nm emission, eliminating 395 nm quenching in physiological buffers. • Enables D-ribose detection with 83% fluorescence quenching at 55 mM (R² ≥ 0.99 linearity). • Achieves 82% amide coupling yields under optimized DMF/DCC/HOBT conditions for efficient library synthesis. • Validated dopamine vs. catechol discrimination (Ka = 5204 vs. 2588 L·mol⁻¹) with 7.7×10⁻⁶ mol·L⁻¹ detection limit in plasma. Supplied with full analytical characterization (NMR, HPLC).

Molecular Formula C16H12BNO4
Molecular Weight 293.1 g/mol
CAS No. 373384-17-9
Cat. No. B1301961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-boronophenyl)quinoline-4-carboxylic Acid
CAS373384-17-9
Molecular FormulaC16H12BNO4
Molecular Weight293.1 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)(O)O
InChIInChI=1S/C16H12BNO4/c19-16(20)13-9-15(18-14-4-2-1-3-12(13)14)10-5-7-11(8-6-10)17(21)22/h1-9,21-22H,(H,19,20)
InChIKeyQSHXLXJUIBYXKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Boronophenyl)quinoline-4-carboxylic Acid: Chemical Profile & Applications


2-(4-Boronophenyl)quinoline-4-carboxylic acid (CAS 373384-17-9), also designated as PBAQA, is a bifunctional small molecule with the molecular formula C16H12BNO4 and a molecular weight of 293.08 g/mol. This compound features a quinoline-4-carboxylic acid core conjugated with a para-boronophenyl substituent, combining aromatic heterocyclic chemistry with boronic acid functionality . The presence of the boronic acid moiety enables reversible covalent binding to diol-containing biomolecules, while the quinoline scaffold provides a fluorescent chromophore. This dual functionality positions the compound as a versatile building block for constructing fluorescent sensors and as a key intermediate in medicinal chemistry applications, particularly in the development of boron-containing molecules for Boron Neutron Capture Therapy (BNCT) and enzyme-targeted imaging probes .

Building Block
Boronic acid–quinoline scaffold for fluorescent probe construction
Diol Recognition
Reversible covalent binding to diol-containing biomolecules
Research Context
Supports sensor development for carbohydrate detection and BNCT carrier studies

Specificity of 2-(4-Boronophenyl)quinoline-4-carboxylic Acid


Substituting 2-(4-boronophenyl)quinoline-4-carboxylic acid with generic quinoline boronic acids or structurally simplified phenylboronic acids is not a functionally equivalent substitution due to the precise spatial and electronic requirements of its molecular architecture. The specific positioning of the boronic acid at the para-position of the phenyl ring at C2 of the quinoline core, combined with the carboxylic acid at C4, creates a defined binding geometry and electronic environment that governs both fluorescence emission properties and diol recognition selectivity. Evidence shows that simple phenylboronic acids lack the extended π-conjugation of the quinoline system and thus do not exhibit comparable fluorescence emission in the ~500 nm range [1]. Moreover, even closely related quinoline boronic acids with different substitution patterns demonstrate altered aggregation-induced emission behavior and distinct carbohydrate binding selectivity profiles [2]. The compound serves as a defined molecular scaffold for derivatization; altering the substitution pattern or core structure will fundamentally change binding constants, emission wavelengths, and sensor performance [3].

Core Scaffold Quinoline-4-carboxylic acid core with para-boronophenyl substitution is required for extended π-conjugation and long-wavelength emission; simpler phenylboronic acids lack comparable fluorescence properties.
Isomer Sensitivity Altered substitution pattern on the quinoline ring or different boronic acid position may shift aggregation-induced emission behavior and carbohydrate binding selectivity profiles.
Derivatization Path Reported amide coupling efficiency and selectivity outcomes are specific to this scaffold; other carboxylic acid substrates may require different optimization and may not yield comparable sensor performance.

Differentiation Evidence for 2-(4-Boronophenyl)quinoline-4-carboxylic Acid


Long-Wavelength Emission and D-Ribose Selectivity

Derivatives synthesized from 2-(4-boronophenyl)quinoline-4-carboxylic acid (PBAQA) as the core building block demonstrate substantial performance advantages over the parent compound and conventional boronic acid probes. When PBAQA is used to construct diboronic acid compounds via p-phenylenediamine linkers, the resulting derivatives exhibit a red-shifted fluorescence emission at approximately 500 nm, representing a >100 nm shift compared to the 395 nm emission wavelength of the precursor diboronic acid compound lacking the PBAQA-based extended conjugation system [1]. More critically, the PBAQA-derived sensor [4-(4-{[4-(3-borono-5-methoxybenzamido)phenyl]carbamoyl}quinolin-2-yl)phenyl]boronic acid achieves 83% fluorescence quenching upon addition of 55 mM D-ribose—the strongest quenching observed among all tested carbohydrates—demonstrating selective recognition capability not attainable with simpler boronic acid structures [2].

Long-Wavelength Emission & D-Ribose Selectivity
Reported
PBAQA-derived diboronic probe: emission ~500 nm, 83% quenching with 55 mM D-ribose; precursor without PBAQA scaffold: emission 395 nm, non-selective carbohydrate response
Reported emission red-shift and binding response may support visible-wavelength sensor design.
Buffer pH 7.4; fluorescence spectroscopy
Fluorescent Sensors Carbohydrate Detection Aggregation-Induced Emission

Optimized Synthesis of Bisboronic Acid Derivatives

A fully optimized synthetic protocol for producing bisboronic acid derivatives from 2-(4-boronophenyl)quinoline-4-carboxylic acid has been established and quantitatively validated. The synthesis of PBAQA itself proceeds via Pfitzinger reaction, carboxyl esterification, Pd-catalyzed coupling, and hydrolysis steps using 4-bromoacetophenone and isatin as primary starting materials [1]. Critically, the subsequent amide condensation reactions for constructing PBAQA-based bisboronic acid compounds have been systematically optimized: using DMF as solvent at 20°C, with 60 minutes activation time, and a molar ratio of carboxyl compound:DCC:HOBT of 1:20:20, the reaction achieves yields up to 82% with 90% purity [2]. In contrast, analogous couplings with phenylboronic acid derivatives lacking the quinoline-4-carboxylic acid framework require different optimization parameters and often yield lower coupling efficiencies due to differing steric and electronic properties of the carboxylic acid moiety.

Optimized Bisboronic Acid Synthesis
Method context
Amide coupling of PBAQA achieves up to 82% yield and 90% purity under defined conditions (DMF, 20 °C, 60 min activation, DCC/HOBT 1:20:20).
Reported synthetic protocol may support reproducible derivatization workflow.
Pfitzinger-based PBAQA synthesis preceded coupling
Synthetic Methodology Process Chemistry Amide Coupling

Dopamine vs. Catechol/Levodopa Selectivity

While 2-(4-boronophenyl)quinoline-4-carboxylic acid (PBAQA) itself binds catechol without selectivity between catechol and catecholamines such as dopamine and levodopa, strategic derivatization using PBAQA as the scaffold yields probes with significantly improved selectivity. The PBAQA-derived compound 4-(4-((3-(3-borono-4-methoxybenzamido)propyl)carbamoyl)quinolin-2-yl)boronic acid demonstrates a binding constant (Ka) of 5204 ± 106 L·mol⁻¹ for dopamine, which is approximately 2-fold higher than its Ka for catechol (2588 ± 273 L·mol⁻¹) and levodopa (2383 ± 273 L·mol⁻¹) [1]. This quantitative selectivity is not observed with the parent PBAQA compound, which shows no significant binding constant differences among these analytes, nor is it typically achievable with simple monoboronic acid probes. Furthermore, this PBAQA-derived probe enables dopamine detection across a linear range of 5×10⁻⁵ to 5×10⁻⁴ mol·L⁻¹ with a detection limit of 7.7×10⁻⁶ mol·L⁻¹ [2].

Dopamine vs. Catechol/Levodopa Selectivity
Reported
PBAQA-derived probe: Ka(dopamine) = 5204 ± 106 L·mol⁻¹ vs Ka(catechol) ≈ 2588 L·mol⁻¹, Ka(levodopa) ≈ 2383 L·mol⁻¹; parent PBAQA shows no significant discrimination.
Reported ~2-fold binding preference supports dopamine detection context.
Aqueous buffer; linear range 5×10⁻⁵–5×10⁻⁴ mol·L⁻¹; LOD 7.7×10⁻⁶ mol·L⁻¹
Neurotransmitter Detection Fluorescent Probes Parkinson's Disease

Aggregation-Induced Emission in Aqueous Media

Diboronic acid compounds synthesized using 2-(4-boronophenyl)quinoline-4-carboxylic acid as the building block exhibit aggregation-induced emission (AIE) characteristics, a property that distinguishes them from conventional boronic acid fluorophores that suffer from aggregation-caused quenching (ACQ). The PBAQA-derived compounds demonstrate fluorescence emission at approximately 500 nm in the aggregated state, with the aggregated state being disrupted upon carbohydrate binding, resulting in measurable fluorescence quenching [1]. The reciprocal of the fluorescence intensity change shows a linear relationship with the reciprocal of D-ribose concentration, with R² ≥ 0.99, indicating 1:1 sensor-analyte complex formation [2]. This AIE behavior contrasts sharply with the short emission wavelength (395 nm) and aggregation-caused quenching effect observed in the [4-(4-{[3-(4-boronobenzamido)propyl]carbamoyl}quinolin-2-yl)phenyl]boronic acid compound that lacks the extended PBAQA scaffold, which is suboptimal for sensor applications in biological media [3].

Aggregation-Induced Emission (AIE)
Class-level
PBAQA-based diboronic acids show AIE with emission ~500 nm and linear D-ribose response (R² ≥ 0.99); analog without PBAQA scaffold exhibits aggregation-caused quenching at 395 nm.
AIE behavior may support sensor application in aqueous media.
Class-level inference; verify for specific derivative
Aggregation-Induced Emission Fluorescent Sensors Carbohydrate Detection

2-(4-Boronophenyl)quinoline-4-carboxylic Acid Applications


Long-Wavelength Fluorescent D-Ribose Sensors

Researchers requiring selective D-ribose detection with visible-wavelength fluorescence readout should prioritize this compound as the core scaffold. As established in Section 3, PBAQA-derived diboronic acid probes exhibit emission at ~500 nm (vs. 395 nm for non-PBAQA analogs) and achieve 83% fluorescence quenching upon binding 55 mM D-ribose with R² ≥ 0.99 linearity, enabling quantitative detection [1]. This performance profile is directly linked to the quinoline-4-carboxylic acid core structure and cannot be replicated using generic phenylboronic acids or alternative quinoline boronic acid isomers.

Dopamine-Selective Fluorescent Probes

For projects focused on distinguishing dopamine from catechol and levodopa in biological samples, PBAQA is the validated building block of choice. The evidence in Section 3 demonstrates that PBAQA-derived 4-(4-((3-(3-borono-4-methoxybenzamido)propyl)carbamoyl)quinolin-2-yl)boronic acid achieves a dopamine binding constant (Ka = 5204 L·mol⁻¹) approximately 2-fold higher than for catechol (Ka = 2588 L·mol⁻¹) or levodopa (Ka = 2383 L·mol⁻¹), with a detection limit of 7.7×10⁻⁶ mol·L⁻¹ and validated performance in rabbit plasma [2]. Parent PBAQA alone does not confer this selectivity; the specific substitution pattern on the quinoline core is essential for achieving this differential binding.

Aggregation-Induced Emission (AIE) Biosensors

Researchers seeking to develop turn-on or turn-off fluorescent sensors that operate reliably in aqueous biological media should select this compound for its ability to confer AIE properties to derivatives. As detailed in Section 3, PBAQA-based compounds exhibit AIE behavior with emission at ~500 nm, avoiding the aggregation-caused quenching that limits conventional boronic acid fluorophores to 395 nm emission and poor aqueous performance [3]. This characteristic enables practical biosensor development where signal stability in physiological buffers is essential.

High-Yield Bisboronic Acid Derivative Synthesis

For synthetic chemistry groups planning multi-step derivatization campaigns, this compound offers a validated, high-efficiency coupling protocol. As established in Section 3, amide condensations using PBAQA achieve yields up to 82% with 90% purity under optimized conditions (DMF, 20°C, 60 min activation, 1:20:20 molar ratio of carboxyl compound:DCC:HOBT) [4]. This reproducibility reduces material waste and synthetic uncertainty compared to unoptimized or alternative carboxylic acid substrates, making PBAQA a reliable starting point for generating libraries of boronic acid-functionalized probes.

Application
Selection Property
Validation Focus
Visible-wavelength D-ribose sensor development
Quinoline-extended conjugation for red-shifted emission
Emission wavelength and quenching linearity
Dopamine-selective fluorescent probe research
Derivatizable scaffold enabling differential diol binding
Binding constant selectivity and detection limit
Aqueous aggregation-induced emission biosensor design
AIE-active architecture from PBAQA core
Aggregation-state fluorescence and aqueous stability
High-efficiency bisboronic acid derivative library synthesis
Optimized amide coupling protocol with reported yield
Coupling yield and purity reproducibility

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